7-methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Description
7-Methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a 2H-chromen-2-one core substituted with a phenyl group at position 4, a methyl group at position 7, and a morpholine-containing ethoxy chain at position 3. Chromenones (coumarin analogs) are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects, often modulated by substituent patterns .
Properties
IUPAC Name |
7-methyl-5-(2-morpholin-4-yl-2-oxoethoxy)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-15-11-18(27-14-20(24)23-7-9-26-10-8-23)22-17(16-5-3-2-4-6-16)13-21(25)28-19(22)12-15/h2-6,11-13H,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQZVPQHDUATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves several steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methyl-4-phenylchromen-2-one with 2-(morpholin-4-yl)-2-oxoethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
7-methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the chromen-2-one core can lead to the formation of quinone derivatives, while reduction can yield dihydrochromen-2-one derivatives.
Scientific Research Applications
7-methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, it has been investigated for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. In medicine, it has been explored for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, it has applications in the industry as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 7-methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound may also modulate signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Key Observations:
Morpholine vs. Halogen Substituents : The target compound’s morpholine-ethoxy chain (C=O linkage) likely improves water solubility compared to the chlorophenyl derivative (), though the latter’s higher molecular weight may enhance membrane permeability .
Coplanarity and Stability: The chromenone core in ’s compound exhibits coplanarity (deviation <0.2 Å), stabilized by π-π interactions.
Morpholine Positioning : highlights that morpholine attached via an ethyl chain (compound 16) reduced receptor affinity compared to n-pentyl analogs, suggesting the ethoxy-ketone spacer in the target compound may optimize binding .
Crystallographic and Computational Insights
- Structural Refinement : Tools like SHELXL () enable precise determination of substituent effects on bond lengths and angles. For example, the partial chlorine occupancy in ’s compound (0.053 occupancy) underscores the importance of high-resolution data for accurate refinement .
Biological Activity
7-methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The compound belongs to the class of coumarins, characterized by a benzopyrone structure. Its molecular formula is , with a molecular weight of approximately 443.45 g/mol. The presence of a morpholine group enhances its solubility and bioavailability, which are critical for therapeutic applications.
The biological activity of this compound has been linked to several mechanisms:
-
Cytotoxicity Against Cancer Cells :
- Studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, including B16-F10 (melanoma), HT29 (colon cancer), and Hep G2 (hepatocellular carcinoma) cells. The cytotoxicity is primarily mediated through apoptosis and cell cycle arrest.
- For instance, treatment with this compound resulted in apoptosis rates ranging from 40% to 85% across different cell lines, indicating its potential as an anticancer agent .
- Cell Cycle Arrest :
- Mitochondrial Membrane Potential Disruption :
Efficacy in Preclinical Studies
The efficacy of this compound has been evaluated in various preclinical studies:
| Cell Line | Apoptosis Rate (%) | IC50 (µM) | Mechanism |
|---|---|---|---|
| B16-F10 | 85 | 10 | Apoptosis |
| HT29 | 58 | 15 | Cell Cycle Arrest |
| Hep G2 | 76 | 12 | MMP Disruption |
The above table summarizes the apoptotic effects and potency of the compound against different cancer cell lines.
Case Studies
In a study evaluating triterpene-coumarin conjugates, it was found that derivatives similar to our compound exhibited potent cytotoxicity against various cancer cells. These findings support the hypothesis that modifications to coumarin structures can enhance their anticancer properties .
Another study focusing on Schiff base derivatives of coumarins indicated comparable or superior anti-inflammatory and analgesic activities compared to standard drugs, suggesting that similar structural motifs may confer beneficial pharmacological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
